molecular formula C19H30N2O2 B2554060 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide CAS No. 1788675-13-7

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide

Cat. No.: B2554060
CAS No.: 1788675-13-7
M. Wt: 318.461
InChI Key: UJLIIOGCUGDJOX-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide is a synthetic amide derivative characterized by a phenylbutanamide backbone substituted with a dimethylaminoethyl group and a tetrahydropyran-4-yl (oxan-4-yl) moiety. The compound’s structure combines features known to influence pharmacokinetics and receptor interactions:

  • Oxan-4-yl group: A saturated oxygen-containing heterocycle that improves solubility and metabolic stability compared to purely aromatic substituents.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-20(2)13-14-21(18-11-15-23-16-12-18)19(22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIIOGCUGDJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide typically involves multiple steps. One common method includes the reaction of 4-phenylbutanoic acid with oxan-4-ylamine to form an intermediate amide. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amides with various alkyl or aryl groups.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The phenylbutanamide backbone provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide with analogous compounds from the evidence, focusing on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₁₉H₃₀N₂O₂ 318.45 Dimethylaminoethyl, oxan-4-yl, phenyl Hypothesized CNS activity¹
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 Dimethylaminopropyl, hydroxyquinoline Potential CNS modulation (untested)
ND-8 (Diarylhydantoin derivative) C₂₄H₂₁F₄N₅O₂S 543.52 Trifluoromethyl, diazaspiro, fluorophenyl Antifungal/anticandidal activity²
4-Methoxybutyrylfentanyl C₂₄H₃₁N₂O₂ 379.52 Methoxyphenyl, piperidinyl Opioid receptor agonist
4-[2-(Diphenylacetyl)hydrazino]-N-phenylbutanamide C₂₄H₂₃N₃O₃ 401.46 Diphenylacetyl hydrazine, phenyl Unknown bioactivity

¹ Hypothesized based on structural analogs (e.g., fentanyl derivatives).
² Inferred from diarylhydantoin class activity.

Key Structural and Functional Insights:

Backbone Variations: The target compound’s phenylbutanamide core is shared with 4-Methoxybutyrylfentanyl and ND-8 . However, the latter’s fluorophenyl and trifluoromethyl groups enhance metabolic stability and lipophilicity, while the target’s oxan-4-yl group balances hydrophobicity with solubility. SzR-105 replaces the butanamide with a hydroxyquinoline carboxamide, enabling π-π stacking but reducing flexibility.

Substituent Effects: Dimethylaminoethyl vs. Oxan-4-yl vs. Piperidinyl: The oxan-4-yl group (target) lacks the basic nitrogen found in 4-Methoxybutyrylfentanyl’s piperidinyl group , suggesting divergent receptor affinities (e.g., non-opioid targets).

Pharmacological Implications: The absence of a methoxyphenyl group (cf. 4-Methoxybutyrylfentanyl ) likely eliminates opioid activity, redirecting the target’s mechanism toward non-analgesic pathways. Hydrazine derivatives (e.g., ) exhibit hydrogen-bonding capacity but reduced stability compared to the target’s amide-based structure.

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